N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide
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Overview
Description
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including their use as central nervous system agents, antipsychotics, and antidepressants. The unique structure of this compound allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide typically involves the alkylation of 4-phenylpiperazine with an appropriate alkyl halide, followed by acylation with a suitable acylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, such as depression and schizophrenia.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as serotonin and dopamine. This modulation can influence mood, cognition, and other central nervous system functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Evaluated for its anticonvulsant activity.
4-phenylpiperazin-1-yl)methanethione derivatives: Investigated for their potential as Alzheimer’s disease treatments.
Uniqueness
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide is unique due to its specific structural features that allow it to interact with multiple biological targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C20H33N3O |
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Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide |
InChI |
InChI=1S/C20H33N3O/c1-3-8-18(9-4-2)20(24)21-12-13-22-14-16-23(17-15-22)19-10-6-5-7-11-19/h5-7,10-11,18H,3-4,8-9,12-17H2,1-2H3,(H,21,24) |
InChI Key |
GNRRVMOVKVKNNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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